

Technical Support Center: VUF10148

Experiments

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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

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Disclaimer: The information provided in this guide is based on the publicly available data for related VUF compounds, specifically histamine H4 receptor agonists. As of November 2025, specific documentation for VUF10148 is not widely available. Researchers should always consult any provided datasheets or contact the supplier for the most accurate information regarding VUF10148.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with VUF10148, a presumed histamine H4 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is VUF10148 and what is its mechanism of action?

A1: Based on its nomenclature, VUF10148 is likely a research compound developed at the Vrije Universiteit Amsterdam. While specific data for VUF10148 is limited, related "VUF" compounds, such as VUF8430, are known to be potent and selective agonists of the histamine H4 receptor (H4R).^{[1][2][3]} The H4R is a G protein-coupled receptor (GPCR) primarily involved in immune regulation and inflammatory signaling. As an agonist, VUF10148 is expected to activate the H4R, leading to downstream cellular responses such as modulation of chemotaxis and cytokine release.

Q2: What are the potential off-target effects of VUF10148?

A2: While designed for H4R, VUF compounds can sometimes exhibit activity at other receptors. For instance, VUF8430 shows moderate affinity for the histamine H3 receptor and weak partial agonist activity at the H2 receptor.[3] It is crucial to perform control experiments to assess potential off-target effects in your specific model system. This may include using H3 and H2 receptor antagonists in conjunction with VUF10148 or testing the compound in cell lines lacking the H4R.

Q3: How should I prepare and store VUF10148 solutions?

A3: For related compounds like VUF8430 dihydrobromide, solubility is reported in water (up to 100 mM) and DMSO (up to 100 mM).[3] It is recommended to prepare fresh solutions for each experiment. For storage, desiccate at room temperature.[3] Always refer to the manufacturer's datasheet for specific instructions for VUF10148.

Q4: What are typical working concentrations for a histamine H4 receptor agonist?

A4: The effective concentration of a histamine H4 receptor agonist can vary significantly depending on the cell type, assay, and species. For VUF8430, the pEC50 (a measure of potency) is 7.3, which corresponds to an EC50 in the nanomolar range.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Guide

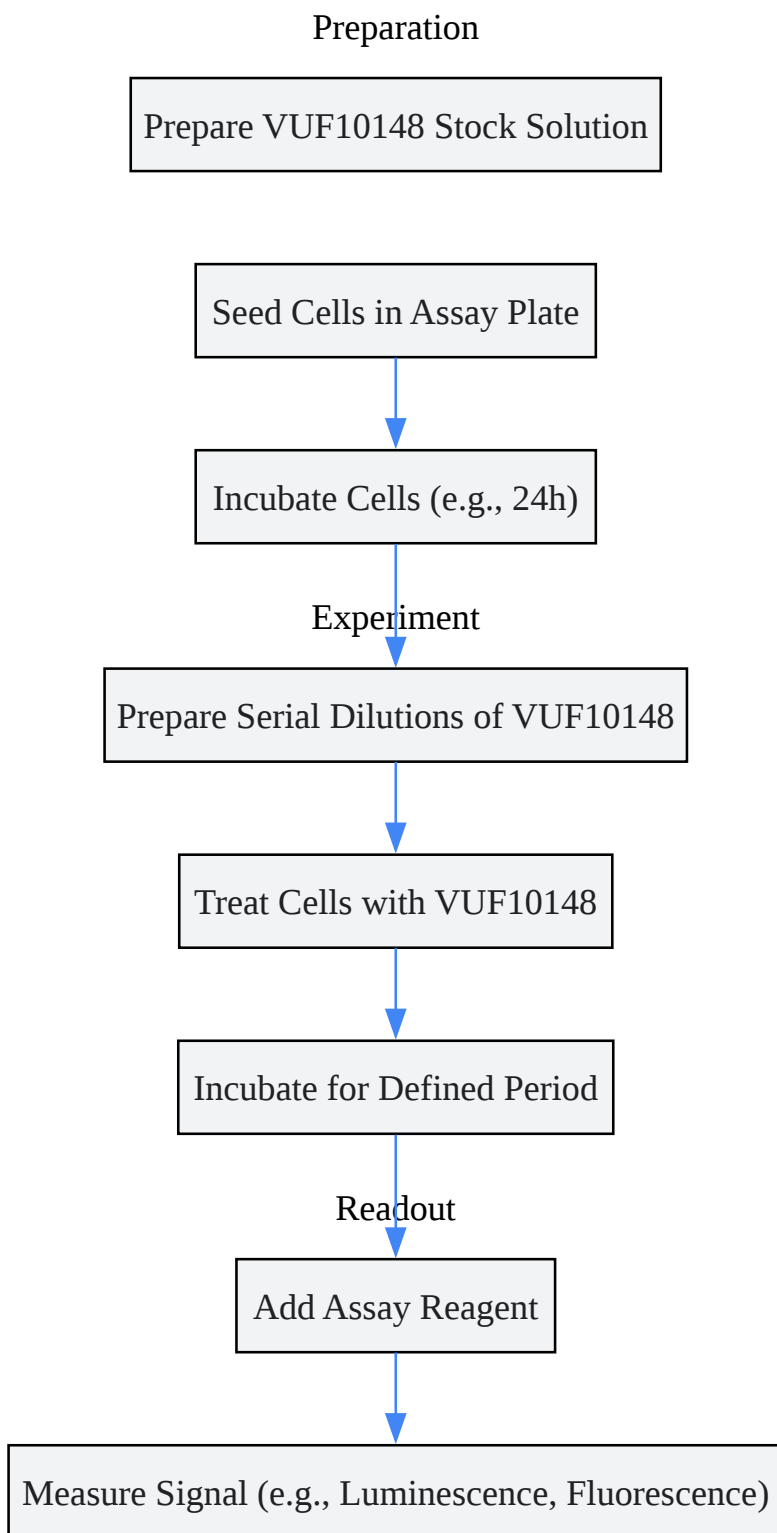
Problem	Possible Cause(s)	Recommended Solution(s)
No or weak cellular response	1. Incorrect compound concentration: The concentration may be too low to elicit a response. 2. Poor compound solubility: The compound may not be fully dissolved, leading to a lower effective concentration. 3. Cell line unresponsive: The cells may not express the histamine H4 receptor or may have a low receptor density. 4. Degraded compound: The compound may have degraded due to improper storage or handling.	1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the compound is fully dissolved. Sonication may help. Prepare fresh solutions. 3. Verify H4R expression in your cell line using techniques like qPCR or Western blotting. 4. Use a fresh vial of the compound and follow recommended storage conditions.
Inconsistent results between experiments	1. Variability in cell culture: Cell passage number, confluency, and health can affect responsiveness. 2. Inconsistent solution preparation: Minor differences in weighing or dissolving the compound can lead to variability. 3. Assay variability: Pipetting errors or variations in incubation times can introduce inconsistencies.	1. Use cells within a consistent passage number range and ensure similar confluency for all experiments. 2. Prepare a larger stock solution to be used across multiple experiments to minimize weighing errors. 3. Use calibrated pipettes and adhere strictly to the experimental protocol. Include appropriate positive and negative controls in every experiment.
Unexpected or off-target effects	1. Activity at other histamine receptors: As noted, some VUF compounds have activity at H2 and H3 receptors. ^[3] 2. Non-specific binding: At high concentrations, the compound	1. Use selective antagonists for H2 and H3 receptors to block potential off-target effects. 2. Use the lowest effective concentration determined from your dose-response curve. 3. Test the

may bind to other cellular targets.

compound in a cell line that does not express the H4 receptor to identify non-specific effects.

Experimental Protocols & Methodologies

General Workflow for a Cell-Based Functional Assay

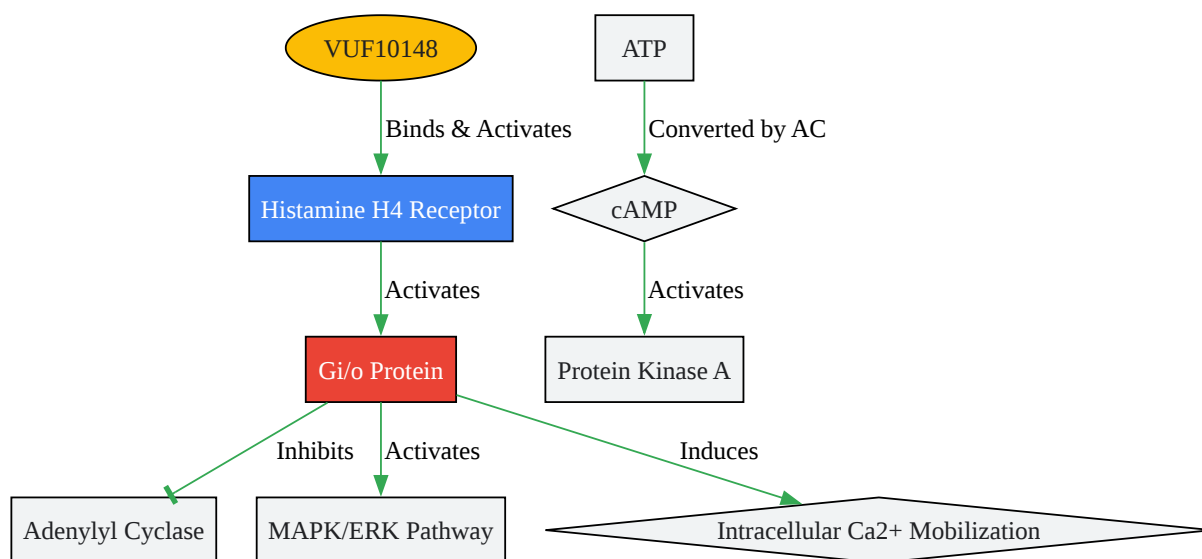


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Caption: A general experimental workflow for a cell-based functional assay using VUF10148.

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also lead to the activation of the MAPK/ERK pathway and intracellular calcium mobilization.



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References

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- 3. rndsystems.com [rndsystems.com]
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